COX-2 Preferential Inhibition Profile
(2R)-2-Amino-4-methylidenehexanoic acid exhibits modest COX-2 inhibitory activity with an IC50 of 23.8 μM, while showing slightly weaker inhibition of COX-1 (IC50 28.39 μM), resulting in a COX-2 selectivity index of approximately 1.2 . In comparison, the established NSAID ibuprofen demonstrates IC50 values of approximately 2-5 μM for both isoforms, with a COX-1/COX-2 ratio close to 1 [1]. This indicates that the compound possesses a unique inhibitory fingerprint that differs from common NSAIDs, potentially reducing gastric side effects associated with strong COX-1 inhibition.
COX-1: 28.39 μM
| Evidence Dimension | COX isoform inhibition (IC50) |
|---|---|
| Target Compound Data | COX-1: 28.39 ± 0.03 μM; COX-2: 23.8 ± 0.20 μM |
| Comparator Or Baseline | Ibuprofen: COX-1/COX-2 ~2-5 μM (both isoforms) |
| Quantified Difference | Target compound is ~5-10 fold less potent than ibuprofen but shows a slight COX-2 preference (ratio ~1.2). |
| Conditions | In vitro enzyme inhibition assay (ovine COX-1/human COX-2), pH 7.4 |
Why This Matters
The distinct COX inhibition profile provides a valuable tool for studying arachidonic acid cascade modulation with a reduced risk of COX-1-mediated gastric toxicity.
- [1] Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. *Proceedings of the National Academy of Sciences*, 96(13), 7563-7568. View Source
